2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group, a methyl group, and a 1-methylpiperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a formamide derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the 1-Methylpiperidin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrimidine ring with 1-methylpiperidin-4-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound may serve as a probe or ligand in studies involving receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Methylpiperidin-4-yl)oxy]aniline: This compound shares the 1-methylpiperidin-4-yloxy group but lacks the trifluoromethyl and methyl groups on the pyrimidine ring.
1-Methyl-4-piperidin-4-yl-piperazine: This compound contains a similar piperidine moiety but differs in the overall structure and functional groups.
Uniqueness
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore in drug design. The combination of the pyrimidine core with the 1-methylpiperidin-4-yloxy group also contributes to its versatility in various applications.
Properties
IUPAC Name |
2-methyl-4-(1-methylpiperidin-4-yl)oxy-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-8-16-10(12(13,14)15)7-11(17-8)19-9-3-5-18(2)6-4-9/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKMHVRYPINHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CCN(CC2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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